N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide
Description
N'-(6-Methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide is a bis-benzothiazole carbohydrazide derivative characterized by a central hydrazide (-CONH-NH-) linker bridging two benzothiazole moieties, one of which bears a 6-methyl substituent. Benzothiazoles are heterocyclic scaffolds renowned for their pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities .
Properties
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-9-6-7-11-13(8-9)23-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKXDNTIBBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide typically involves the reaction of benzo[d]thiazole-2-carbohydrazide with 6-methylbenzo[d]thiazole under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent and reflux conditions to facilitate the reaction . The reaction can be summarized as follows:
Starting Materials: Benzo[d]thiazole-2-carbohydrazide and 6-methylbenzo[d]thiazole.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Reflux.
Chemical Reactions Analysis
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the benzothiazole ring, where halogenation or nitration can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Cancer Research: It has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Anti-inflammatory: Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industrial Applications: In the industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase enzymes, which are essential for DNA replication.
Anti-inflammatory Activity: The compound inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical and Spectral Characteristics
Key Observations :
- Melting Points : The target compound’s analogs exhibit a wide range (110–239°C). Higher melting points in thiazole carbohydrazides () suggest strong intermolecular hydrogen bonding, whereas lower values in malonate esters () reflect reduced polarity .
- Spectral Trends : NH protons in hydrazides appear as broad singlets near δ 11 ppm, while methyl groups resonate at δ 2.3–2.5 ppm. Ester carbonyls (e.g., in ) show higher IR absorption frequencies (~1740 cm⁻¹) compared to amides (~1650–1700 cm⁻¹) .
Key Observations :
- Antitumor Potential: The target compound’s bis-benzothiazole structure may enhance kinase inhibition compared to mono-benzothiazole derivatives (e.g., ’s 6d). Molecular docking studies in highlight the importance of hydrophobic aryl rings and hydrogen-bonding groups for VEGFR-2 binding .
- Antifungal Activity : ’s hydrazine derivatives show moderate efficacy, suggesting that the target compound’s 6-methyl group could improve lipophilicity and membrane penetration .
- Anticonvulsant Efficacy : The hydrazide linker in the target compound may mimic the hydrogen-bonding domain in ’s propanamides, though its rigid bis-benzothiazole core might reduce bioavailability compared to flexible analogs .
Biological Activity
N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the methyl group at the 6-position enhances its lipophilicity, potentially affecting its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit BRAF V600E, a common mutation in melanoma. The compound's analogs have demonstrated IC50 values ranging from 2.74 to 15.36 µM against various cancer cell lines, indicating promising anticancer activity .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4a | 2.74–5.05 | BRAF V600E |
| 4l | 9.46–15.36 | Various cancer cell lines |
| 4r | 3.85–8.10 | A-431 cells |
Neuroprotective Activity
In addition to anticancer effects, benzothiazole derivatives have shown neuroprotective properties. For example, certain compounds exhibited anticonvulsant activity with protective indices greater than standard drugs like sodium valproate . This suggests that these compounds may act through modulation of GABAergic neurotransmission.
Table 2: Neuroprotective Effects of Benzothiazole Derivatives
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 6g | 160.4 | 2.74 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole core significantly influence biological activity. Key findings include:
- Substitution Patterns : The presence of electron-donating groups (like methyl) at specific positions enhances activity.
- Core Structure : Compounds with additional thiadiazole or triazole rings often exhibit improved potency against cancer cells .
- Hydrophobic Interactions : Increased hydrophobicity through structural modifications can lead to better interaction with cellular targets .
Case Studies
Several studies have documented the synthesis and evaluation of this compound and related compounds:
- Study on Antitumor Activity : A recent investigation highlighted that compounds with a similar structure showed significant cytotoxicity against various tumor cell lines, with mechanisms involving apoptosis induction .
- Neuroprotective Evaluation : Another study assessed the anticonvulsant properties of related benzothiazoles, revealing their potential as therapeutic agents in seizure disorders .
Q & A
Q. What are the optimized synthetic routes for N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide, and how do solvent choices impact yield and scalability?
The synthesis typically involves condensation of 6-methylbenzo[d]thiazol-2-amine with benzo[d]thiazole-2-carbohydrazide derivatives. Key steps include:
- Hydrazine coupling : Reacting benzo[d]thiazol-2-amine with hydrazine hydrate in water under reflux (replacing toxic ethylene glycol), achieving yields >75% .
- Solvent effects : Water-based methods reduce toxicity and improve scalability compared to ethylene glycol, which poses handling risks .
- Monitoring : TLC (EtOAc:Hexane, 1:1) and NMR (DMSO-d6) confirm intermediate purity (e.g., δ 2.51 ppm for methyl groups in 6-methyl derivatives) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- 1H/13C NMR : Essential for confirming substituent positions (e.g., methyl groups at δ 2.50–2.51 ppm, aromatic protons at δ 6.88–7.49 ppm) .
- TLC : Used to monitor reaction progress (Rf = 0.55–0.60 in EtOAc:Hexane) .
- IR spectroscopy : Identifies hydrazide C=O stretches (~1650 cm⁻¹) and NH/NH2 bands (~3200–3400 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?
- Antimicrobial testing : Follow CLSI guidelines using Staphylococcus aureus (Gram+) and E. coli (Gram-) to assess MIC values .
- α-Glucosidase inhibition : Evaluate antidiabetic potential via spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action for this compound’s antidiabetic or antimicrobial activity?
- Target selection : Dock against α-glucosidase (PDB: 5NN8) or bacterial dihydrofolate reductase (PDB: 3FYV) .
- Software : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity (e.g., hydrogen bonding with Thr614 in α-glucosidase) .
- Validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) at the 6-methyl position to enhance antimicrobial potency .
- Scaffold hybridization : Fuse with pyrazolo or indeno motifs (e.g., indeno[1,2-c]pyrazol-4-ones) to modulate pharmacokinetics .
- Data analysis : Use multivariate regression to correlate logP values with MIC/IC50 trends .
Q. How should researchers address contradictory bioactivity data across different assays?
- Assay standardization : Control pH (e.g., antimicrobial activity is pH-sensitive ) and solvent (DMSO concentration ≤1% ).
- Orthogonal assays : Validate α-glucosidase inhibition via both enzymatic and cell-based (e.g., HepG2 glucose uptake) models .
- Batch reproducibility : Confirm compound purity (HPLC ≥95%) and stability (TGA/DSC) to rule out degradation artifacts .
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?
- Cytotoxicity screening : Use MTT assays on HEK293 or primary hepatocytes to establish selectivity indices (SI = IC50-toxic/IC50-bioactive) .
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts via LC-MS) .
- In silico toxicity : Predict hepatotoxicity with ProTox-II or Derek Nexus .
Methodological Best Practices
Q. What protocols ensure safe handling and waste disposal during synthesis?
Q. How can researchers validate computational docking results experimentally?
- Mutagenesis : Introduce point mutations (e.g., Thr614Ala in α-glucosidase) to disrupt predicted binding pockets .
- SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
- Crystallography : Co-crystallize the compound with target proteins to resolve X-ray structures (e.g., PDB deposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
